(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine synthesis pathway
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Introduction
(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, a chiral aminotetralin derivative, serves as a crucial building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate for the synthesis of Rotigotine, a non-ergoline dopamine agonist used in the management of Parkinson's disease and restless legs syndrome.[1][2] The stereochemistry at the C2 position is paramount for the pharmacological activity of the final active pharmaceutical ingredient (API). Therefore, robust and efficient enantioselective synthetic pathways are of high interest to researchers and drug development professionals.
This guide provides a detailed exploration of the prevalent synthetic strategies for obtaining the (S)-enantiomer of 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine. We will delve into the synthesis of the key precursor, 5-methoxy-2-tetralone, and subsequently examine the critical stereoselective methodologies, including modern catalytic asymmetric reductive amination and classical chiral resolution. The causality behind experimental choices and detailed protocols are provided to ensure both theoretical understanding and practical applicability.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule reveals a convergent strategy hinging on the formation of the chiral amine center. The N-propyl group can be introduced via reductive amination of a tetralone core. This disconnection strategy simplifies the complex target into a more accessible achiral ketone precursor, 5-methoxy-2-tetralone. This ketone, in turn, can be synthesized from simpler aromatic starting materials.
Strategy 1: Catalytic Asymmetric Reductive Amination
This modern approach offers a highly efficient and atom-economical route to the target compound. It combines the amination and reduction steps into a single, enantioselective transformation. [2]The use of a chiral Brønsted acid catalyst, such as a chiral phosphoric acid, in combination with a mild reducing agent like a Hantzsch ester, allows for the direct formation of the (S)-amine with high enantiomeric excess. [1] Mechanism Insight: The ketone first reacts with n-propylamine to form an iminium ion intermediate. The chiral phosphoric acid catalyst coordinates to this iminium ion, creating a chiral environment. This chiral complex then preferentially accepts a hydride from the Hantzsch ester from one specific face, leading to the formation of the (S)-enantiomer of the amine.
Experimental Protocol: Asymmetric Reductive Amination[1][2]
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To a solution of 5-methoxy-2-tetralone in a suitable solvent (e.g., toluene or dichloromethane), add n-propylamine.
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Add the chiral phosphoric acid catalyst (typically 1-5 mol%).
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Add the Hantzsch ester as the hydride source.
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Stir the reaction mixture at the specified temperature (can range from room temperature to elevated temperatures) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC, GC-MS).
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Upon completion, perform an aqueous workup. Typically, this involves washing with a basic solution (e.g., sodium bicarbonate) to remove the acidic catalyst, followed by water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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The resulting crude (S)-amine can be purified by column chromatography or by conversion to its hydrochloride salt and subsequent recrystallization.
Strategy 2: Chiral Resolution of Racemic Amine
This classical method involves the initial synthesis of a racemic mixture of the amine, followed by separation of the enantiomers. While less direct than asymmetric catalysis, it is a well-established and reliable technique.
Step 2a: Synthesis of Racemic 5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
The racemic amine is prepared by standard reductive amination. [3] Protocol:
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Dissolve 5-methoxy-2-tetralone and n-propylamine in a solvent such as methanol or ethanol.
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Add a reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in a portion-wise manner. The pH is often maintained slightly acidic to promote iminium ion formation without degrading the reducing agent.
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Stir the reaction at room temperature until the starting ketone is consumed.
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Quench the reaction and perform a standard aqueous workup.
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Isolate the crude racemic amine for use in the resolution step.
Step 2b: Resolution via Diastereomeric Salt Formation
The racemic amine is reacted with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties (notably, solubility) and can be separated.
Protocol:
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Dissolve the racemic amine in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). [4]2. Add a solution of a chiral acid, such as (S)-mandelic acid or another suitable resolving agent, to the amine solution. [1]3. Allow the mixture to cool slowly to promote the crystallization of one of the diastereomeric salts. The salt of the desired (S)-amine with the (S)-acid, or the (R)-amine with the (S)-acid, will preferentially crystallize depending on the solvent system and the specific salt's solubility.
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Collect the precipitated salt by filtration. The enantiomeric purity of the salt can be enhanced by recrystallization.
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Liberate the free (S)-amine by treating the isolated diastereomeric salt with a base (e.g., NaOH or Na₂CO₃ solution) and extracting the amine into an organic solvent.
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Wash, dry, and concentrate the organic layer to yield the enantiomerically enriched (S)-amine.
Part 3: Final Product Isolation and Characterization
The final product, (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, is often isolated and stored as its hydrochloride salt to improve stability and handling characteristics. [5][6] Protocol: Hydrochloride Salt Formation[2]
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Dissolve the purified (S)-amine free base in a suitable solvent such as tetrahydrofuran (THF), 2-methyltetrahydrofuran, or diethyl ether.
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Add a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl) dropwise with stirring.
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The hydrochloride salt will typically precipitate out of the solution.
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Stir the resulting slurry, often with gentle heating (e.g., 60-65°C), to ensure complete salt formation and improve the crystal structure.
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Cool the mixture and collect the solid product by filtration.
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Wash the solid with cold solvent and dry under vacuum to yield (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride.
Characterization Data
The identity and purity of the final product must be confirmed through rigorous analytical testing.
| Property | Typical Value |
| Molecular Formula | C₁₄H₂₁NO · HCl [2] |
| Molecular Weight | 255.79 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | Specific to the salt form and purity |
| Optical Rotation | [α]D: Negative value for the (S)-enantiomer |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry | [M+H]⁺ corresponding to the free base |
| Enantiomeric Purity (HPLC) | >99% ee |
References
- Source: Google Patents (CN113233964A)
- Title: 5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)
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Title: Facile Synthesis of 5-Methoxy-3-methyl-2-tetralone Source: Acta Chemica Scandinavica URL: [Link]
- Source: Google Patents (CN101468946A)
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Title: Synthesis of 5-Methoxy-6-isopropyl-1-tetralone Source: ResearchGate URL: [Link]
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Title: Synthesis scheme for 2-(N,N-dipropyl)amino-5-hydroxytetralin... Source: ResearchGate URL: [Link]
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Title: Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 Source: SENOVA PHARMA URL: [Link]
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Title: Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid Source: ResearchGate URL: [Link]
Sources
- 1. 1148154-91-9|(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-aMine|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 2. Export (S)-1,2,3,4-Tetrahydro-5-methoxy-N-propyl-2-naphthalenamine 93601-86-6 In Stock In Bulk Supply [senovaph.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 2-Propylamino-5-methoxytetralin (EVT-1197629) | 3899-07-8 [evitachem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride_TargetMol [targetmol.com]
